

Technical Guide: Physicochemical Properties of 5-Methyl-2-nitroanisole

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Compound of Interest

Compound Name: 5-Methyl-2-nitroanisole

Cat. No.: B1347119

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This document provides a detailed overview of the melting and boiling points of **5-Methyl-2-nitroanisole** (CAS No: 38512-82-2), a key intermediate in various organic synthesis applications. The following sections include tabulated physical properties, detailed experimental protocols for their determination, and a workflow diagram for property verification.

Core Physicochemical Data

The melting and boiling points of **5-Methyl-2-nitroanisole** are critical parameters for its handling, purification, and use in synthetic reactions. The experimentally determined values are summarized below.

Property	Value	Conditions
Melting Point	58-60 °C	Literature Value [1] [2] [3] [4]
Boiling Point	265-267 °C	Approximate [3]
Boiling Point	292 °C	at 760 mmHg [4]

Experimental Protocols

The following are standard methodologies for the determination of melting and boiling points for a solid organic compound like **5-Methyl-2-nitroanisole**.

Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure using a capillary-based melting point apparatus.

Apparatus and Materials:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
- Capillary tubes (sealed at one end)
- **5-Methyl-2-nitroanisole**, finely powdered sample
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: A small amount of **5-Methyl-2-nitroanisole** is placed on a clean, dry surface. The sample is crushed into a fine powder using a mortar and pestle to ensure uniform packing.
- Capillary Loading: The open end of a capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to pack the sample into the sealed end. This process is repeated until a packed sample column of 2-3 mm height is achieved.
- Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.
- Rapid Heating (Initial Range Finding): The apparatus is heated rapidly while observing the sample. The temperature at which the sample first shows signs of melting and the temperature at which it becomes completely liquid are noted. This provides a rough melting range.
- Accurate Determination: The apparatus is allowed to cool. A fresh sample is prepared and placed in the apparatus. The temperature is raised rapidly to about 15-20 °C below the previously observed approximate melting point.

- Slow Heating: The heating rate is then reduced to 1-2 °C per minute.
- Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. The process is typically repeated two more times, and the average range is reported.

Boiling Point Determination (Distillation Method)

This protocol describes the determination of the atmospheric boiling point via simple distillation.

Apparatus and Materials:

- Round-bottom flask
- Distillation head with a port for a thermometer
- Condenser
- Receiving flask
- Heating mantle or oil bath
- Thermometer (calibrated)
- Boiling chips
- **5-Methyl-2-nitroanisole** sample
- Clamps and stands

Procedure:

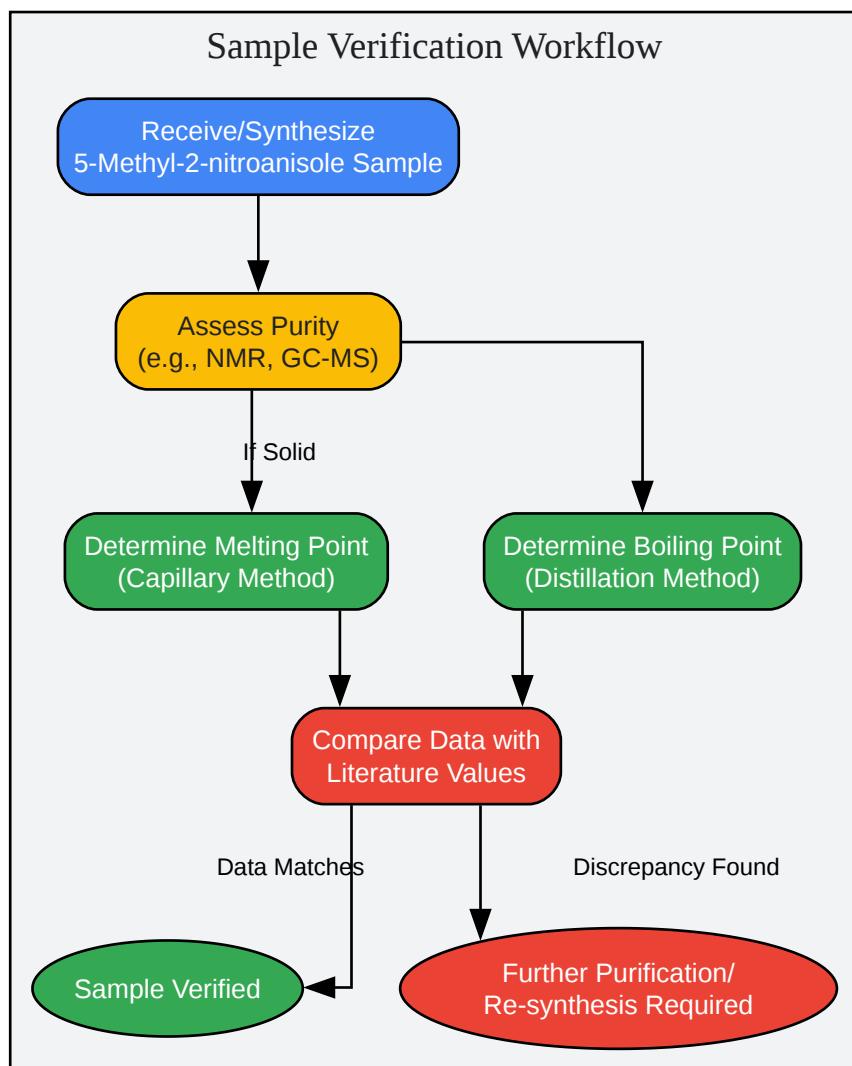
- Apparatus Assembly: A simple distillation apparatus is assembled. The **5-Methyl-2-nitroanisole** sample is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.
- Thermometer Placement: The thermometer is inserted into the distillation head such that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

- Heating: The flask is gently heated. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.
- Equilibrium Establishment: The heating rate is adjusted so that the condensate drips into the receiving flask at a steady rate (e.g., 1-2 drops per second).
- Data Recording: The temperature is monitored. When the temperature reading on the thermometer remains constant while the liquid is actively boiling and condensing, this stable temperature is recorded as the boiling point of the substance at the prevailing atmospheric pressure.
- Pressure Correction: If the atmospheric pressure is not exactly 760 mmHg, the observed boiling point can be corrected to the normal boiling point using a nomograph or the Clausius-Clapeyron equation.

Workflow Visualization

The following diagram illustrates the logical workflow for the physicochemical characterization of a synthesized or received chemical sample, such as **5-Methyl-2-nitroanisole**.



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Caption: Workflow for Physical Property Verification.

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